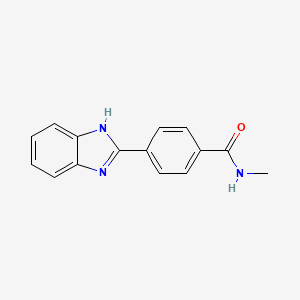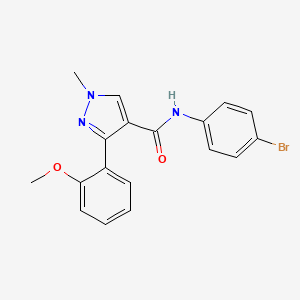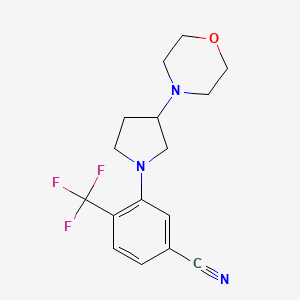![molecular formula C14H24N4O2 B7662182 2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B7662182.png)
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol, also known as EPPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. EPPTB belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol exerts its pharmacological effects by binding to the active site of the target enzyme and inhibiting its activity. It has been found to exhibit competitive inhibition against PDE5, AChE, and BChE. This compound has also been found to exhibit non-competitive inhibition against other enzymes such as xanthine oxidase (XO), which is involved in the production of uric acid in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been found to increase cGMP levels in the body by inhibiting PDE5, which is involved in the degradation of cGMP. This leads to the relaxation of smooth muscle cells and increased blood flow to the penis, making it a potential treatment for erectile dysfunction. This compound has also been found to exhibit neuroprotective effects by inhibiting AChE and BChE, which are involved in the regulation of neurotransmitter levels in the brain. This makes it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been found to exhibit good solubility in water and organic solvents, making it suitable for use in a variety of assays. However, this compound has some limitations as well. It has been found to exhibit some degree of toxicity at higher concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action may not be fully understood, which may limit its potential applications.
Direcciones Futuras
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol has several potential future directions for research. It could be further studied for its potential applications in the treatment of erectile dysfunction and neurodegenerative disorders. Additionally, its inhibitory activity against XO could make it a potential treatment for gout and other conditions caused by elevated uric acid levels. Further studies could also be conducted to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol involves the reaction between 6-ethoxypyrimidin-4-amine and 4-(chloromethyl)-1-butanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound through a series of steps.
Aplicaciones Científicas De Investigación
2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol has been studied extensively for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against a variety of enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This compound has also been found to exhibit activity against other enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the regulation of neurotransmitter levels in the brain.
Propiedades
IUPAC Name |
2-[4-(6-ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-3-12(10-19)17-5-7-18(8-6-17)13-9-14(20-4-2)16-11-15-13/h9,11-12,19H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POANFSWBKJEZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCN(CC1)C2=CC(=NC=N2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B7662100.png)
![N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7662112.png)

![N'-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-N-methylpropanediamide](/img/structure/B7662125.png)
![1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)


![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide](/img/structure/B7662158.png)

![3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662190.png)
![[3-Chloro-5-(trifluoromethyl)phenyl]-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7662201.png)
![(4-ethylthiadiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662207.png)
![1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7662214.png)
